molecular formula C7H12O B1585106 5-Methyl-1-hexyn-3-ol CAS No. 61996-79-0

5-Methyl-1-hexyn-3-ol

Cat. No. B1585106
CAS RN: 61996-79-0
M. Wt: 112.17 g/mol
InChI Key: NTNUBJHPRAMQPC-UHFFFAOYSA-N
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Description

5-Methyl-1-hexyn-3-ol is a chemical compound with the molecular formula C7H12O . Its molecular weight is 112.17 . It is also known by its CAS Number: 61996-79-0 .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1-hexyn-3-ol consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3 .


Physical And Chemical Properties Analysis

5-Methyl-1-hexyn-3-ol has a molecular weight of 112.17 . It has a melting point of -20.62°C and a boiling point of 153-154°C . The density of this compound is 0.860 g/mL at 25 °C .

Scientific Research Applications

Conformational Studies

  • Conformational Analysis : The conformational properties of similar molecules, such as 4-hexyn-3-ol, have been analyzed using microwave spectroscopy and quantum chemistry. These studies reveal insights into internal rotation and molecular structure, which can be relevant for understanding the behavior of 5-Methyl-1-hexyn-3-ol in different environments (Eibl et al., 2018).

Catalysis and Organic Synthesis

  • Catalysis and Synthesis : Research into molecules like 5-Methyl-1-hexyn-3-ol often focuses on their role in catalysis and the synthesis of complex organic compounds. For example, studies have shown how similar molecules can be used in the synthesis of tetrahydropyrans, a class of organic compounds with several applications (Miura et al., 2008).

Biochemistry and Microbial Metabolism

  • Biochemical Research : In the field of biochemistry, compounds like 5-Methyl-1-hexyn-3-ol can be crucial in understanding the metabolic pathways in microorganisms. For instance, studies on the metabolic engineering in E. coli have utilized similar compounds to increase the yield of biofuels (George et al., 2015).

Environmental Science

  • Environmental Impact Studies : Research in environmental science has explored the reactions of compounds like 5-Methyl-1-hexyn-3-ol with hydroxyl radicals, providing insights into their environmental impacts, especially in relation to air quality and atmospheric chemistry (Reisen et al., 2003).

Chemical Engineering

  • Lubricant Synthesis : In chemical engineering, molecules like 5-Methyl-1-hexyn-3-ol can be used in the synthesis of low-viscosity ester oils, which are important in creating advanced lubricants for various industrial applications (Nifant’ev et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition : These compounds can also play a role in inhibiting corrosion, particularly in metals, which is vital for extending the lifespan of industrial machinery and infrastructure (Das et al., 2000).

Safety And Hazards

5-Methyl-1-hexyn-3-ol is considered hazardous. It is flammable and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

5-methylhex-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNUBJHPRAMQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977535
Record name 5-Methylhex-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-hexyn-3-ol

CAS RN

61996-79-0
Record name 5-Methyl-1-hexyn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061996790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhex-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1-hexyn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
A Idris, AB Aliyu, AO Oyewale - Journal of Applied Sciences and …, 2019 - ajol.info
… compounds detected were largely natural acetylenes such as 1, 5-heptadien-3-yne (23.2%), 2-hexyne-1-ol (12.3%), 2-methyl-1,5-hexadien-3-yne (6.6%) and 5-methyl-1-hexyn-3-ol (2.1…
Number of citations: 5 www.ajol.info
E Barmatov, T Hughes, M Nagl - NACE CORROSION, 2015 - onepetro.org
… Figure 4 (d) indicates strong synergetic interactions for blends with cinnamonitrile, trans-cinnamaldehyde, 5-methyl-1-hexyn-3-ol, 1-octyn-3-ol and 4-ethyl-1-octyn-3-ol. Low corrosion …
Number of citations: 26 onepetro.org
FA Marques, A Zimmermann, CE Delay… - Letters in Organic …, 2008 - ingentaconnect.com
… pheromones (S)-2-methyl-4-octanol and (4S, 2E)-6-methyl-2hepten-4-ol in high enantiomeric excess applying as the key step an enzymatic resolution of 5-methyl-1-hexyn-3-ol. …
Number of citations: 3 www.ingentaconnect.com
CY Chen, KL Kuo, JW Fan - Journal of Environmental Monitoring, 2012 - pubs.rsc.org
The present study evaluates the toxicity of 34 propargylic alcohols, including primary, primary homo-, secondary, and tertiary alcohols, based on their effects on phytoplankton. A closed-…
Number of citations: 13 pubs.rsc.org
TW Schultz, J Seward‐Nagel… - Environmental …, 2004 - Wiley Online Library
The toxicity of a series of 120 aliphatic alcohols was evaluated using the Tetrahymena pyriformis population growth impairment assay. For tertiary propargylic alcohols; primary, …
Number of citations: 21 onlinelibrary.wiley.com
PR Duchowicz, MA Ocsachoque - QSAR & Combinatorial …, 2009 - Wiley Online Library
The presented work deals with the Quantitative Structure–Activity Relationships (QSAR) analysis for the growth inhibition of the ciliated protozoan Tetrahymena pyriformis by a …
Number of citations: 13 onlinelibrary.wiley.com
MA Kelland, EG Dirdal - Energy & Fuels, 2021 - ACS Publications
… (23) In the process of making TMDD, the intermediate 5-methyl-1-hexyn-3-ol (5-MH) is formed. This is also commercially available. TMDD is a gemini surfactant with two isobutyl groups, …
Number of citations: 12 pubs.acs.org
C Heiss, M Laivenieks, JG Zeikus, RS Phillips - Bioorganic & medicinal …, 2001 - Elsevier
The mutation of Cys-295 to alanine in Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (SADH) was performed to give C295A SADH, on the basis of molecular …
Number of citations: 77 www.sciencedirect.com
C Chauhan, C Goutam, S Kumar, I Singh… - The Journal of Indian …, 2022 - indianjournals.com
Plants have biological compounds which are utilized for treating different human ailments and furthermore assume a significant part in relieving. Amaranthus viridis is utilized as …
Number of citations: 1 www.indianjournals.com
Y Yamamoto, M Akagi, K Shimanuki, S Kuwahara… - Tetrahedron …, 2014 - Elsevier
A method using (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid 1 (MαNP acid) has been applied to acetylene alcohols 4–14 to determine their absolute configurations by 1 H NMR …
Number of citations: 8 www.sciencedirect.com

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